molecular formula C20H22N2O5 B2572464 3,5-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941993-80-2

3,5-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2572464
CAS No.: 941993-80-2
M. Wt: 370.405
InChI Key: FFLNFYZWZHEUPS-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted benzoyl group and a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl amine moiety.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-15-9-13(10-16(12-15)26-2)20(24)21-14-6-7-18(27-3)17(11-14)22-8-4-5-19(22)23/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLNFYZWZHEUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves several steps. One common method includes the reaction of 3,5-dimethoxybenzoic acid with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline under specific conditions to form the desired benzamide. The reaction conditions often involve the use of coupling agents and catalysts to facilitate the formation of the amide bond .

Chemical Reactions Analysis

3,5-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(5-(3,4-Dimethoxyphenyl)-1H-Pyrrolo[2,3-b]Pyridin-3-yl)-4-Methoxybenzamide (Compound 8k)

  • Structure: Features a pyrrolo[2,3-b]pyridine core instead of the pyrrolidinone ring. The benzamide group retains 4-methoxy substitution.
  • Synthesis : Yielded 47% with 97% purity via silica gel chromatography (CH₂Cl₂:MeOH = 99:1) .
  • Key Differences: The pyrrolo-pyridine moiety may enhance π-π stacking interactions compared to the pyrrolidinone’s hydrogen-bonding capability. Lower steric hindrance in the planar pyrrolo-pyridine system could improve binding to flat enzymatic pockets.

4-Hydroxy-3,5-Dimethoxy-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzamide

  • Structure: Replaces the pyrrolidinone group with a sulfamoyl-linked oxazole ring. The benzamide retains 3,5-dimethoxy and adds a 4-hydroxy group.
  • The hydroxy group introduces acidity (pKa ~10), which may influence pharmacokinetics under physiological conditions.

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-Methyl-5-Oxo-5H-Chromeno[4,3-b]Pyridin-2-yl)Benzamide

  • Structure: Substitutes the methoxyphenyl group with a chromeno-pyridine system and incorporates a dioxopyrrolidine ring.
  • The dioxopyrrolidine ring (vs. monoketone in the target compound) may increase metabolic instability due to additional ketone reactivity.

3,5-Dimethoxy-N-(1-Methylpyrazol-3-yl)Benzamide

  • Structure: Simplifies the amine moiety to a methylpyrazole ring, omitting the methoxy and pyrrolidinone groups.
  • Key Differences :
    • The pyrazole’s sp²-hybridized nitrogen enhances planarity, favoring interactions with flat binding sites (e.g., kinase ATP pockets).
    • Reduced steric bulk may improve synthetic accessibility but diminish selectivity for complex targets .

Comparative Analysis Table

Compound Core Structure Key Substituents Physicochemical Properties Synthesis Yield/Purity
Target Compound Benzamide + pyrrolidinone 3,5-Dimethoxy, 4-methoxy, 2-oxopyrrolidin-1-yl Moderate logP, H-bond donor/acceptor Data not available
Compound 8k Pyrrolo-pyridine + benzamide 4-Methoxy, 3,4-dimethoxyphenyl High lipophilicity, planar system 47%, 97% purity
4-Hydroxy-3,5-dimethoxy-N-sulfamoyl analog Benzamide + sulfamoyl-oxazole 3,5-Dimethoxy, 4-hydroxy, sulfamoyl High polarity, acidic hydroxy group Data not available
Chromeno-pyridine derivative Chromeno-pyridine + dioxopyrrolidine 4-Methyl, 5-oxo, 2,5-dioxopyrrolidin-1-yl Extended conjugation, UV-active Data not available
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide Benzamide + methylpyrazole 3,5-Dimethoxy, 1-methylpyrazole Low steric hindrance, planar Data not available

Research Implications

  • Structural Flexibility: The pyrrolidinone ring in the target compound balances hydrogen-bonding and lipophilicity, making it versatile for targeting both polar and hydrophobic binding pockets.
  • Synthetic Challenges : Compounds with complex heterocycles (e.g., pyrrolo-pyridines) show lower yields (e.g., 47% for 8k ), suggesting trade-offs between structural complexity and synthetic efficiency.
  • Activity Trends : Methoxy groups universally enhance lipophilicity, but their positioning (e.g., 3,5- vs. 4-substitution) modulates electronic effects and steric interactions.

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